molecular formula C20H14N2O2 B235742 N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide

N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide

Cat. No. B235742
M. Wt: 314.3 g/mol
InChI Key: MCEVMHDPIOSFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide, also known as PBB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This disruption leads to the induction of apoptosis in cancer cells, making this compound a potential drug candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to exhibit strong fluorescence properties, making it an ideal probe for the detection of biomolecules. In addition, this compound has been found to induce apoptosis in cancer cells, making it a potential drug candidate for cancer treatment. However, this compound has also been found to exhibit cytotoxicity in normal cells, indicating that it may have limitations for use in clinical settings.

Advantages and Limitations for Lab Experiments

N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide has several advantages for use in lab experiments, including its strong fluorescence properties and its potential as a drug candidate for cancer treatment. However, this compound also has limitations, including its cytotoxicity in normal cells and its potential side effects.

Future Directions

Future research on N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide could focus on optimizing its synthesis method to obtain higher yields and purity, as well as studying its potential applications in other fields, such as materials science and environmental monitoring. In addition, further studies could be conducted to understand the mechanism of action of this compound and its effects on normal cells. Finally, research could be conducted to develop derivatives of this compound with improved properties and reduced cytotoxicity.

Synthesis Methods

N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide can be synthesized using different methods, including the reaction of 2-aminobenzoic acid and 2-aminophenol in the presence of phosphorus oxychloride, followed by the reaction with benzoyl chloride. Another method involves the reaction of 2-aminophenol with salicylic acid in the presence of thionyl chloride, followed by the reaction with benzoyl chloride. These methods have been optimized to obtain high yields of this compound.

Scientific Research Applications

N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide has been studied for its potential applications in various fields, including as a fluorescent probe for biomolecules, as a photosensitizer for photodynamic therapy, and as a potential drug candidate for the treatment of cancer and other diseases. This compound has been found to exhibit strong fluorescence properties, making it an ideal probe for the detection of biomolecules. In addition, this compound has been shown to induce apoptosis in cancer cells, making it a potential drug candidate for cancer treatment.

properties

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide

InChI

InChI=1S/C20H14N2O2/c23-19(14-7-3-1-4-8-14)21-16-11-12-17-18(13-16)24-20(22-17)15-9-5-2-6-10-15/h1-13H,(H,21,23)

InChI Key

MCEVMHDPIOSFGB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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